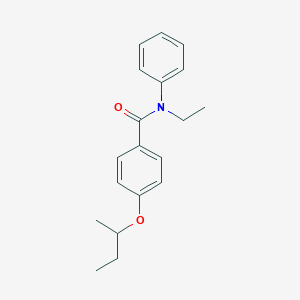![molecular formula C20H24N2O4S B250461 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用机制
4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide binds to the ATP-binding site of BTK, thereby inhibiting its activity. This leads to a blockade of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK also leads to a decrease in the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide has been shown to have beneficial effects in various autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus. In a study published in Arthritis Research & Therapy, 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide was shown to reduce the production of autoantibodies and to improve joint inflammation in a mouse model of rheumatoid arthritis. Another study published in Nature Communications demonstrated that 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide was able to reduce disease activity in a mouse model of lupus.
实验室实验的优点和局限性
One of the main advantages of 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide is its high selectivity for BTK, which minimizes off-target effects and reduces toxicity. Another advantage is its potency, which allows for effective inhibition of BTK even at low concentrations. However, one of the limitations of 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
For the development of 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide include the evaluation of its efficacy in combination with other targeted therapies, such as PI3K inhibitors and anti-PD-1 antibodies. Another area of research is the identification of biomarkers that can predict response to 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide, which may help to identify patients who are most likely to benefit from treatment. Finally, the development of more potent and selective BTK inhibitors, based on the structure of 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide, may lead to the discovery of new therapeutic agents for the treatment of B-cell malignancies and other diseases.
合成方法
The synthesis of 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide involves a multi-step process, starting with the reaction of 4-bromo-2-fluoroaniline with 2-chloro-5-methylthiophene-3-carboxylic acid to form 4-bromo-2-fluoro-N-(2-chloro-5-methylthiophene-3-carbonyl)aniline. This intermediate is then reacted with tetrahydro-2-furanylmethanol to form the corresponding ether, which is subsequently converted to the amide by reaction with 4-(dimethylamino)pyridine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide. The final step involves the reaction of the amide with 4-ethyl-5-methyl-2-mercaptobenzoic acid to form the target compound, 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide.
科学研究应用
4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In a study published in Cancer Research, 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide was shown to induce apoptosis (programmed cell death) in CLL cells, and to inhibit the growth of NHL cells in a mouse model. Another study published in Blood demonstrated that 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide was able to overcome resistance to the BTK inhibitor ibrutinib in CLL cells.
属性
分子式 |
C20H24N2O4S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
4-ethyl-5-methyl-2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H24N2O4S/c1-3-16-12(2)27-20(17(16)18(21)23)22-19(24)13-6-8-14(9-7-13)26-11-15-5-4-10-25-15/h6-9,15H,3-5,10-11H2,1-2H3,(H2,21,23)(H,22,24) |
InChI 键 |
GCEMTCJNBWPQEU-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OCC3CCCO3)C |
规范 SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OCC3CCCO3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250380.png)
![N-(2,5-dimethoxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250383.png)

![2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B250385.png)
![N-{4-chloro-3-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B250386.png)
![2-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250388.png)
![4-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250389.png)
![4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250391.png)


![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)
![Tert-butyl {4-[(2-methylprop-2-en-1-yl)oxy]phenyl}carbamate](/img/structure/B250398.png)
![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![3-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250401.png)